cis-4-Methyl-2-pentyl-1,3-dioxolane
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Overview
Description
cis-4-Methyl-2-pentyl-1,3-dioxolane: is an organic compound with the molecular formula C9H18O2 . It is a dioxolane derivative, characterized by a five-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Methyl-2-pentyl-1,3-dioxolane typically involves the reaction of hexanal with propylene glycol under acidic conditions. The reaction proceeds through the formation of a cyclic acetal, resulting in the desired dioxolane structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: cis-4-Methyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into simpler alcohols.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives
Scientific Research Applications
cis-4-Methyl-2-pentyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of cis-4-Methyl-2-pentyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-2-pentyl-1,3-dioxolane: A structural isomer with similar properties.
Hexanal propylene glycol acetal: Another dioxolane derivative with comparable applications .
Uniqueness: cis-4-Methyl-2-pentyl-1,3-dioxolane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in distinct physical and chemical properties compared to its isomers and other similar compounds .
Properties
CAS No. |
26563-74-6 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S,4R)-4-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
GWMSIWCZZKMUQM-BDAKNGLRSA-N |
Isomeric SMILES |
CCCCC[C@H]1OC[C@H](O1)C |
Canonical SMILES |
CCCCCC1OCC(O1)C |
Origin of Product |
United States |
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